
5,7,8-Trimethoxy-2-(2,4,6-trimethoxyphenyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,8-Trimethoxy-2-(2,4,6-trimethoxyphenyl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its multiple methoxy groups, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,8-Trimethoxy-2-(2,4,6-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriately substituted phenols with chromone derivatives. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include methylation reactions to introduce methoxy groups, followed by cyclization reactions to form the chromone core. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the chromone core, potentially converting it to dihydrochromone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various substituted chromone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Biology: In biological research, it is investigated for its potential as an antioxidant, anti-inflammatory, and anticancer agent. The multiple methoxy groups can enhance its ability to scavenge free radicals and inhibit inflammatory pathways.
Medicine: Due to its biological activities, the compound is explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: In the industrial sector, it can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 5,7,8-Trimethoxy-2-(2,4,6-trimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It may also interact with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 5,7,8-Trimethoxy-2-methylchromen-4-one
- 5,7,8-Trimethoxycoumarin
Comparison: Compared to similar compounds, 5,7,8-Trimethoxy-2-(2,4,6-trimethoxyphenyl)-4H-chromen-4-one is unique due to the presence of multiple methoxy groups on both the chromone core and the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a compound of interest in various fields of research.
Eigenschaften
CAS-Nummer |
89121-54-0 |
|---|---|
Molekularformel |
C21H22O8 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
5,7,8-trimethoxy-2-(2,4,6-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-11-7-13(24-2)19(14(8-11)25-3)16-9-12(22)18-15(26-4)10-17(27-5)20(28-6)21(18)29-16/h7-10H,1-6H3 |
InChI-Schlüssel |
UFGVCQHNVCACCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


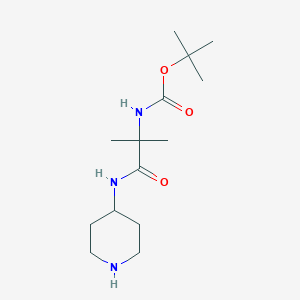
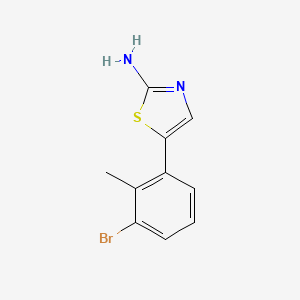
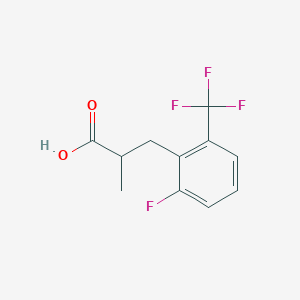
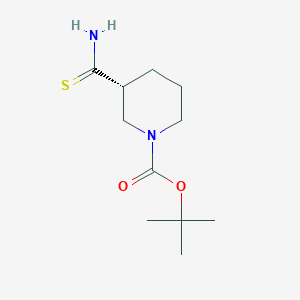
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)
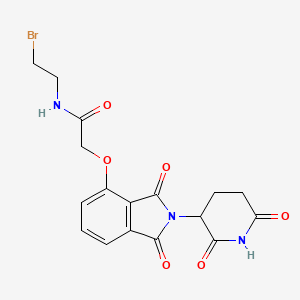
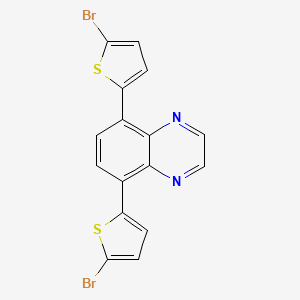
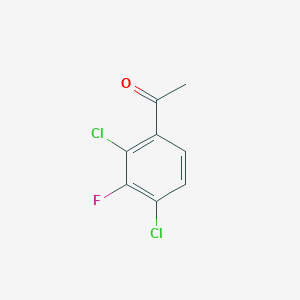
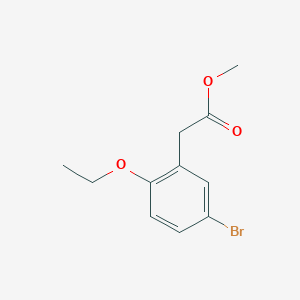
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine](/img/structure/B14769651.png)
![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)
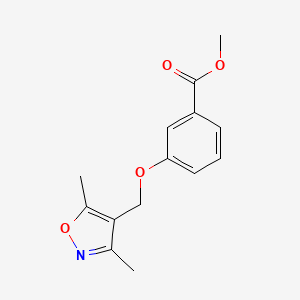
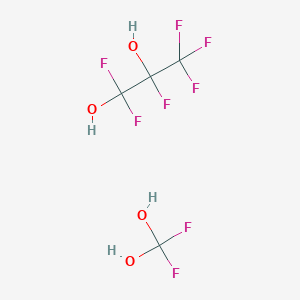
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide](/img/structure/B14769670.png)
